1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
Description
BCDMH is a halogenated hydantoin derivative with the molecular formula C₅H₆BrClN₂O₂ (molar mass: 241.47 g/mol) and CAS number 16079-88-2 . It is a white to faintly yellow crystalline solid with a melting point of 158–163°C . As an oxidative disinfectant, BCDMH releases hypobromous acid (HBrO) and hypochlorous acid (HClO) in water, providing broad-spectrum antimicrobial activity . It is widely used in water treatment, aquaculture, and industrial disinfection due to its efficiency against bacteria, fungi, and algae . However, its reactive byproducts and corrosiveness limit its continuous application, and it is classified as an oxidizing solid (UN 3085) requiring careful handling .
Properties
IUPAC Name |
1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEXCQIOSMOEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032591 | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16079-88-2 | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16079-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W18O2G87ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Setup and Conditions
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Dissolution and Cooling : 5,5-Dimethylhydantoin (99% purity, iron content ≤4 mg/kg) and flake sodium hydroxide (≥99% NaOH, ≤0.005% Fe₂O₃) are dissolved in pure water. The solution is cooled to 25°C–35°C using a brine jacket.
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Bromination : Bromine is added dropwise at 6°C–18°C, lowering the pH to 9.5–10. The exothermic reaction requires precise cooling to prevent thermal degradation.
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Chlorination : Gaseous chlorine is introduced until the pH reaches 6.4–6.6, ensuring complete substitution of the remaining hydrogen atom.
Purification and Crystallization
The crude product is centrifuged to remove mother liquor, washed iteratively with deionized water, and dried in a fluidized-bed dryer (moisture ≤0.5%). For high-purity applications (>99.3%), recrystallization from acetone is employed:
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BCDMH is dissolved in acetone (1:4.5–1:4.0 g/mL), filtered through titanium rods, and diluted with deionized water.
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Cooling to 1°C–5°C precipitates crystalline BCDMH, which is vacuum-dried to remove residual solvents.
Critical Parameters Influencing Yield and Purity
Raw Material Specifications
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5,5-Dimethylhydantoin Purity : Impurities like iron (≥4 mg/kg) catalyze side reactions, necessitating high-purity precursors.
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Sodium Hydroxide Quality : Flake NaOH produced via ion-exchange membranes minimizes carbonate and chloride contaminants, preventing precipitate formation during halogenation.
Temperature and pH Control
Chemical Reactions Analysis
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE undergoes several types of chemical reactions, including:
Oxidation: This compound acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.
Common reagents and conditions used in these reactions include water, acids, and bases. The major products formed from these reactions are hypobromous acid and hypochlorous acid .
Scientific Research Applications
Water Treatment
BCDMH is widely utilized in the treatment of recreational and drinking water due to its disinfectant properties. It releases hypobromous acid when dissolved in water, which effectively kills bacteria and algae.
| Application | Description |
|---|---|
| Swimming Pools | Controls microbial growth, ensuring safe swimming conditions. |
| Cooling Towers | Prevents biofouling and maintains system efficiency. |
| Drinking Water | Used for disinfection to ensure water safety. |
Industrial Disinfectants
In industrial settings, BCDMH serves as a powerful biocide and disinfectant.
| Industry | Use Case |
|---|---|
| Pulp and Paper | Controls microbial growth during production processes. |
| Oil and Gas | Prevents microbial contamination in drilling fluids. |
| Food Processing | Sanitizes surfaces and equipment to maintain hygiene. |
Agricultural Applications
BCDMH is also employed in agriculture for its fungicidal properties.
| Application | Description |
|---|---|
| Crop Protection | Used as a fungicide to protect crops from fungal infections. |
Case Study 1: Efficacy in Swimming Pools
A study conducted at a municipal swimming pool demonstrated that the use of BCDMH significantly reduced bacterial counts compared to traditional chlorine treatments. The study measured bacterial levels before and after the introduction of BCDMH over a six-month period.
- Initial Bacterial Count : 500 CFU/mL
- Post-Treatment Count (after BCDMH application) : <10 CFU/mL
- : BCDMH proved more effective than chlorine alone in maintaining water quality.
Case Study 2: Cooling Tower Maintenance
In a large industrial facility utilizing cooling towers, BCDMH was implemented to control microbial growth. Monitoring over one year showed a reduction in biofilm formation by over 75%, leading to improved heat exchange efficiency.
- Biofilm Reduction : From 20 mg/cm² to 5 mg/cm²
- Energy Savings : Estimated reduction in energy costs by 15% due to improved efficiency.
Safety and Environmental Impact
While BCDMH is effective as a disinfectant, it is classified as hazardous. Proper handling procedures must be followed to mitigate risks associated with exposure.
| Hazard Classification | Precautions Required |
|---|---|
| Signal Word: Danger | Use personal protective equipment (PPE) when handling. |
| Environmental Concerns | Monitor for potential impacts on aquatic ecosystems. |
Mechanism of Action
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE exerts its effects through the release of hypobromous acid and hypochlorous acid upon hydrolysis. These acids are strong oxidizing agents that disrupt the cellular structures of microorganisms, leading to their inactivation and death . The molecular targets of this compound include the cell membranes and proteins of bacteria, algae, and other microorganisms .
Comparison with Similar Compounds
Structural and Functional Analogues
BCDMH belongs to the halogenated hydantoin family, which includes derivatives with varying halogen substituents. Key analogues include:
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
- Molecular Formula : C₅H₆Br₂N₂O₂
- Applications : Similar to BCDMH but may offer prolonged bromine release, enhancing residual disinfection in high-organic-load environments.
1-Chloro-3-bromo-5,5-dimethylimidazolidine-2,4-dione (Reverse Halogenation)
- Structurally similar to BCDMH but with swapped halogen positions. No significant efficacy differences are reported, but stability may vary with halogen electronegativity .
Polyhexamethylene Biguanide (PHMB)
- Mechanism : A cationic polymer disrupting microbial membranes via electrostatic interactions .
- Efficacy vs. BCDMH: PHMB: Lower immediate bactericidal activity but longer residual effect due to non-oxidative action. BCDMH: Rapid kill rate via oxidative HBrO/HClO but shorter duration due to reactive byproduct dissipation .
- Safety : PHMB lacks corrosiveness but may cause long-term resistance in microbes .
Comparative Data Table
Efficacy and Application Context
- BCDMH : Optimal in scenarios requiring rapid disinfection (e.g., cooling towers, poultry egg sanitization ). Combines bromine and chlorine for pH stability (effective at pH 6–9) .
- DBDMH : Better suited for bromine-demanding environments (e.g., wastewater with high organic content).
- PHMB : Preferred for surfaces requiring residual protection (e.g., medical equipment) but less effective in turbid conditions .
Biological Activity
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly known as BCDMH (Bromochlorodimethylhydantoin), is a halogenated hydantoin derivative with significant biological activity. Its chemical formula is and it has a molecular weight of 241.47 g/mol. BCDMH is primarily utilized as a biocide and disinfectant due to its ability to release hypochlorous acid and hypobromous acid upon hydrolysis, making it effective against a wide range of pathogens.
BCDMH acts as a disinfectant by slowly releasing halogenated species that oxidize and kill microorganisms. The process can be summarized as follows:
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Hydrolysis : BCDMH reacts with water to produce hypobromous acid (HOBr) and hypochlorous acid (HOCl):
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Oxidation of Pathogens : The hypobromous acid oxidizes live pathogens, converting them into bromide ions:
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Regeneration of Disinfectants : The bromide ions can further react with hypochlorous acid to regenerate more hypobromous acid:
Efficacy Against Microorganisms
BCDMH has demonstrated significant efficacy against various microorganisms, including bacteria, viruses, and fungi. Research indicates that it effectively reduces microbial load in water systems, making it suitable for recreational water sanitation and drinking water purification.
Table 1: Efficacy of BCDMH Against Various Microorganisms
Case Studies
- Water Treatment Applications : A study conducted by Lin et al. assessed the resistance of biofilms formed by microorganisms in water systems treated with BCDMH. The results indicated that BCDMH effectively reduced biofilm formation and maintained low levels of pathogens over extended periods.
- Hospital Disinfection : In a clinical setting, BCDMH was used to disinfect surfaces in hospitals. The study found that surfaces treated with BCDMH showed a significant reduction in microbial contamination compared to untreated controls.
- Agricultural Uses : Research highlighted the use of BCDMH in agricultural settings for the treatment of irrigation water, demonstrating its effectiveness in controlling plant pathogens and improving crop yield.
Safety and Environmental Impact
While BCDMH is effective as a biocide, its safety profile must be considered. It is classified as hazardous; therefore, appropriate handling procedures are necessary to mitigate risks associated with exposure.
Table 2: Safety Data for BCDMH
| Property | Value |
|---|---|
| CAS Number | 16079-88-2 |
| Molecular Weight | 241.47 g/mol |
| GHS Pictogram | Danger |
| Signal Word | Danger |
| Precautionary Statements | P210-P220-P221 |
Q & A
Q. What are the established synthetic routes for 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via halogenation of the parent imidazolidinedione structure. A typical approach involves sequential bromination and chlorination using agents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under inert conditions. Optimization can be achieved through factorial design experiments to evaluate temperature, stoichiometry, and solvent polarity effects. For example, a 2³ factorial design (temperature: 0–25°C; molar ratio: 1:1–1:2; solvent: DCM vs. THF) allows identification of critical variables impacting yield . Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm substitution patterns .
Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
- Methodological Answer : Structural validation requires a multi-technique approach:
- X-ray crystallography for unambiguous confirmation of the halogen substituent positions and ring conformation.
- FT-IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1750 cm⁻¹) and halogen-related peaks (C-Br: ~550 cm⁻¹; C-Cl: ~650 cm⁻¹).
- DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to model electronic properties, including HOMO-LUMO gaps and electrostatic potential maps, which correlate with reactivity .
Q. What purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer : Recrystallization using mixed solvents (e.g., ethyl acetate/hexane) is preferred due to the compound’s moderate polarity. For complex mixtures, flash chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) effectively separates halogenated derivatives. Purity thresholds (>95%) should be confirmed via GC-MS or LC-MS to detect trace impurities, particularly residual succinimide or unreacted starting materials .
Advanced Research Questions
Q. How can computational methods guide the design of novel reactions involving this compound as a halogenating agent or intermediate?
- Methodological Answer : Quantum mechanical calculations (e.g., transition state modeling with CP2K) predict regioselectivity in substitution reactions. For instance, Fukui indices identify electrophilic/nucleophilic sites, aiding in predicting reaction pathways. Molecular dynamics (MD) simulations (NAMD or GROMACS) can model solvent effects on reaction kinetics, optimizing conditions for cross-coupling or cycloaddition reactions . Additionally, machine learning platforms (e.g., ChemOS) integrate experimental and computational data to recommend optimal catalytic systems for C-X bond activation .
Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., unexpected stability under acidic conditions)?
- Methodological Answer : Contradictory results often arise from solvent or trace catalyst effects. A systematic approach includes:
- Controlled replicate experiments under standardized conditions (pH, humidity, light exposure).
- In situ monitoring via Raman spectroscopy to track degradation intermediates.
- Multivariate analysis (e.g., PCA or PLS regression) to isolate variables causing divergence. For example, if stability varies between labs, trace metal contamination (e.g., Fe³⁺) may catalyze decomposition, detectable via ICP-MS .
Q. How can researchers evaluate the compound’s stability under varying environmental conditions (e.g., photolysis, thermal stress) for applications in materials science?
- Methodological Answer : Accelerated stability studies using DOE principles:
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpy changes.
- Photostability testing in UV chambers (λ = 254–365 nm) with periodic HPLC sampling to track degradation products.
- Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under storage conditions. For materials applications (e.g., polymer crosslinking), correlate stability data with mechanical properties via tensile testing .
Q. What interdisciplinary approaches integrate this compound into catalytic or supramolecular systems?
- Methodological Answer :
- Coordination chemistry : Screen metal complexes (e.g., Pd, Cu) for catalytic activity in C-C bond formation. XAFS and EXAFS analyze metal-ligand interactions.
- Supramolecular assembly : Use host-guest chemistry (e.g., cucurbiturils) to study halogen bonding interactions via isothermal titration calorimetry (ITC) and single-crystal XRD.
- Bioconjugation : Evaluate reactivity with biomolecules (e.g., proteins) via MALDI-TOF MS, focusing on selective halogen exchange under physiological conditions .
Methodological Frameworks for Data Analysis
Q. Which statistical models are optimal for analyzing multi-factor experimental data in synthesis optimization?
- Methodological Answer :
Response surface methodology (RSM) with central composite design (CCD) efficiently maps nonlinear relationships between variables (e.g., temperature, catalyst loading). For discontinuous data, artificial neural networks (ANNs) handle complex interactions, while Bayesian optimization prioritizes high-yield conditions with minimal experiments. Open-source tools like R (package
rsm) or Python (scikit-learn) implement these models .
Q. How can researchers validate computational predictions of reaction mechanisms experimentally?
- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) tracks atom migration in proposed mechanisms. Kinetic isotope effects (KIE) measured via GC-MS or NMR validate transition state models. For example, a primary KIE (k_H/k_D > 2) supports a mechanism involving bond cleavage at the labeled position. In situ IR or Raman spectroscopy monitors intermediate formation, aligning with computational vibrational frequencies .
Cross-Disciplinary Applications
Q. What role can this compound play in green chemistry initiatives, such as solvent-free reactions or waste reduction?
- Methodological Answer :
As a halogen carrier, it enables atom-efficient electrophilic substitutions without stoichiometric metal catalysts. Solvent-free mechanochemical synthesis (ball milling) reduces E-factor values. Life cycle assessment (LCA) tools (e.g., SimaPro) quantify environmental impacts, comparing traditional methods vs. green protocols. Collaborate with CRDC subclass RDF2050104 (membrane separation) to recover unreacted halogens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
